3,6-dichloro-N-{4-[(pyridin-2-yl)amino]butyl}pyridine-2-carboxamide
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Overview
Description
3,6-dichloro-N-{4-[(pyridin-2-yl)amino]butyl}pyridine-2-carboxamide is a synthetic organic compound characterized by its two chlorine atoms attached to the pyridine rings and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dichloro-N-{4-[(pyridin-2-yl)amino]butyl}pyridine-2-carboxamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available 3,6-dichloropyridine and 2-aminopyridine.
Formation of Intermediate: The first step involves the reaction of 3,6-dichloropyridine with 4-bromobutylamine under basic conditions to form 3,6-dichloro-N-(4-bromobutyl)pyridine.
Coupling Reaction: The intermediate is then reacted with 2-aminopyridine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of chlorine atoms on the pyridine rings.
Oxidation and Reduction: The carboxamide group can participate in oxidation and reduction reactions, altering the compound’s properties.
Coupling Reactions: The amino group in the pyridine ring can engage in coupling reactions with various electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Products where the chlorine atoms are replaced by other nucleophiles.
Oxidation: Oxidized derivatives of the carboxamide group.
Reduction: Reduced forms of the carboxamide group, potentially leading to amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, 3,6-dichloro-N-{4-[(pyridin-2-yl)amino]butyl}pyridine-2-carboxamide is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound may be used in the development of new materials with specific properties, such as polymers or coatings that require the unique reactivity of the pyridine and carboxamide groups.
Mechanism of Action
The mechanism by which 3,6-dichloro-N-{4-[(pyridin-2-yl)amino]butyl}pyridine-2-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The chlorine atoms and the carboxamide group can form hydrogen bonds and other interactions with these targets, potentially inhibiting or modifying their activity.
Comparison with Similar Compounds
Similar Compounds
3,6-dichloropyridine-2-carboxamide: Lacks the butyl and pyridin-2-ylamino groups, making it less complex.
N-(4-aminobutyl)pyridine-2-carboxamide: Does not have the chlorine atoms, which may reduce its reactivity.
2-aminopyridine derivatives: Similar in structure but vary in the position and number of substituents.
Uniqueness
3,6-dichloro-N-{4-[(pyridin-2-yl)amino]butyl}pyridine-2-carboxamide is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3,6-dichloro-N-[4-(pyridin-2-ylamino)butyl]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N4O/c16-11-6-7-12(17)21-14(11)15(22)20-10-4-3-9-19-13-5-1-2-8-18-13/h1-2,5-8H,3-4,9-10H2,(H,18,19)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPTVBAWECVYXNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NCCCCNC(=O)C2=C(C=CC(=N2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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